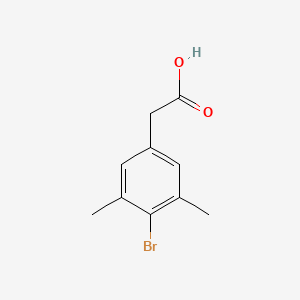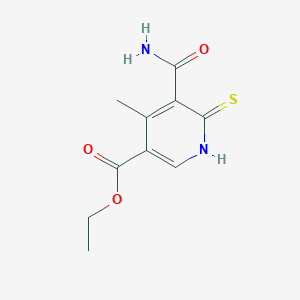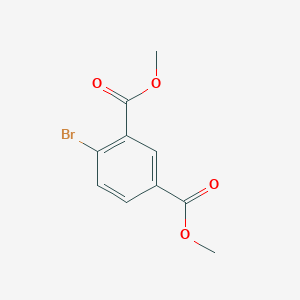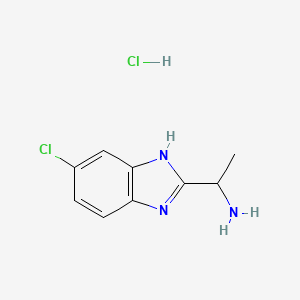
4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structure, which makes it an attractive target for drug discovery and development.
作用機序
The mechanism of action of 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death.
実験室実験の利点と制限
One of the main advantages of using 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide in lab experiments is its unique structure, which makes it an attractive target for drug discovery and development. This compound has also been reported to exhibit low toxicity, which makes it a safer option for in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide. One of the main areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the specific molecular targets of this compound and its mechanism of action. This will help in the development of more potent and selective drug candidates. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been extensively studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
合成法
The synthesis of 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-amino-1H-pyrazole-5-carboxylic acid with ethyl chloroformate and then with ethylenediamine. The resulting product is then treated with acetic anhydride to obtain the final product. This synthesis method has been reported in various research articles and is considered to be a reliable and efficient method for the preparation of this compound.
科学的研究の応用
4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c7-3-1-10-11-5(3)6(13)9-2-4(8)12/h1H,2,7H2,(H2,8,12)(H,9,13)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDTUHOHLLCEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2664544.png)
![2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2664547.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664549.png)


![Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2664553.png)
![6-(4-Ethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2664555.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2664556.png)


![4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol](/img/structure/B2664559.png)



